Methyl arabinonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

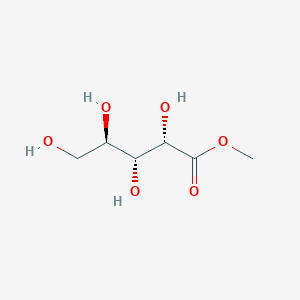

Methyl arabinonate is the methyl ester derivative of arabinonic acid, a sugar acid derived from arabinose. Arabinonic acid (C₅H₁₀O₆; MW 166.13 g/mol) is a pentonic acid with hydroxyl groups at positions 2, 3, 4, and a carboxylate group at position 1 . This compound is synthesized via esterification of arabinonic acid, replacing the carboxylic acid proton with a methyl group (C₆H₁₂O₆; MW 180.16 g/mol). This modification alters its physicochemical properties, such as solubility and reactivity, making it less polar than its acid or salt forms (e.g., potassium arabinonate, C₅H₉KO₆; MW 204.22 g/mol) . While arabinonate salts are widely used in biochemical studies (e.g., enzyme assays ), this compound is less commonly reported in metabolic pathways, suggesting its role may be more niche, such as in synthetic chemistry as a protected intermediate.

准备方法

Synthetic Routes and Reaction Conditions: Methyl arabinonate can be synthesized through the esterification of D-arabinonic acid with methanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of D-arabinonic acid, methyl ester involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired ester.

化学反应分析

Types of Reactions:

Hydrolysis: Methyl arabinonate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield D-arabinonic acid and methanol.

Oxidation: The compound can be oxidized to form D-arabinonic acid derivatives.

Reduction: Reduction reactions can convert the ester into alcohol derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis involves the use of dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products:

Hydrolysis: D-arabinonic acid and methanol.

Oxidation: Various oxidized derivatives of D-arabinonic acid.

Reduction: Alcohol derivatives of D-arabinonic acid.

科学研究应用

Chemistry: Methyl arabinonate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study metabolic pathways involving pentose sugars. It is also used in the synthesis of nucleoside analogs for antiviral research.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.

作用机制

The mechanism of action of D-arabinonic acid, methyl ester involves its conversion to D-arabinonic acid in biological systems. This conversion is facilitated by esterases, which hydrolyze the ester bond. The resulting D-arabinonic acid can then participate in various metabolic pathways, influencing cellular processes.

相似化合物的比较

Structural and Chemical Comparisons

Structural Features

- Methyl arabinonate: Contains a methyl ester group at C-1, altering electronic distribution compared to the carboxylate in arabinonate salts.

- Arabinonic acid: Free carboxylic acid group at C-1, with hydroxyl groups at C-2, C-3, and C-4 in the D-arabinose configuration .

- Potassium arabinonate: Ionic form with a potassium counterion, enhancing water solubility .

- Xylonate and galactonate : Structurally similar sugar acids with hydroxyl and carboxylate groups but differing in stereochemistry (e.g., xylonate derived from xylose, galactonate from galactose) .

Key Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Functional Groups |

|---|---|---|---|---|

| Arabinonic acid | C₅H₁₀O₆ | 166.13 | High (polar) | Carboxylic acid, 4 hydroxyls |

| Potassium arabinonate | C₅H₉KO₆ | 204.22 | High (aqueous) | Carboxylate salt, 4 hydroxyls |

| This compound | C₆H₁₂O₆ | 180.16 | Moderate (organic) | Methyl ester, 4 hydroxyls |

| Xylonate | C₅H₁₀O₆ | 166.13 | High (polar) | Carboxylic acid, 4 hydroxyls |

| Galactonate | C₆H₁₂O₇ | 196.16 | High (polar) | Carboxylic acid, 5 hydroxyls |

Enzymatic and Metabolic Comparisons

Substrate Specificity in Pathways

- Arabinonate dehydratases: Arabinonic acid and potassium arabinonate are substrates for enzymes like L-arabinonate dehydratase (EC 4.2.1.25) and arabinonate dehydratase (EC 4.2.1.5), which catalyze dehydration to 2-dehydro-3-deoxy-arabinate in pathways leading to α-ketoglutarate .

- Promiscuous enzymes: Xylonate/gluconate dehydratases in Haloarcula spp. act on arabinonate, xylonate, and gluconate, highlighting structural similarities among these sugar acids .

Metabolic Roles

- Arabinonate in gut metabolism: Arabinonate/xylonate correlates inversely with riboflavin in murine gut studies, suggesting roles in microbial carbohydrate metabolism .

- This compound: Limited evidence in biological systems; its ester form may reduce bioavailability compared to ionic or acid forms.

Functional and Application Differences

- Biochemical studies: Potassium arabinonate is used in NMR studies (δ 171.2 ppm for C-1 carboxylate ) and enzyme assays.

- Industrial applications: Arabinonate derivatives are precursors in microbial production of chemicals like 1,2,4-butanetriol . This compound’s ester group could serve as a protective moiety in synthetic pathways.

- Metal complexation: Arabinonate’ carboxylate group enables metal binding (e.g., in arabinoxylan composites ), whereas the methyl ester lacks this ionic capability.

常见问题

Basic Research Questions

Q. How can researchers validate the identity and purity of newly synthesized Methyl Arabinonate?

- Methodological Answer : For novel compounds, combine spectroscopic techniques (NMR, IR, and mass spectrometry) to confirm structural identity. Quantify purity via high-performance liquid chromatography (HPLC) with UV/Vis or refractive index detection. Cross-validate results with elemental analysis and compare retention times to known standards. For reproducibility, document synthesis protocols in detail, including reagent sources, reaction conditions, and purification steps .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Optimize sample preparation via solid-phase extraction (SPE) or protein precipitation to minimize matrix effects. Validate the method using calibration curves with internal standards (e.g., deuterated analogs). Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios .

Q. How should researchers design experiments to study this compound’s solubility and stability under varying pH conditions?

- Methodological Answer : Conduct solubility assays using a shake-flask method with buffered solutions (pH 2–12). Monitor stability via accelerated degradation studies (e.g., 40°C/75% relative humidity) and analyze degradation products using LC-MS. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Report deviations in precision using standard deviations and justify significant figures based on instrument precision .

Advanced Research Questions

Q. What enzymatic pathways involve this compound, and how can their substrate specificity be experimentally verified?

- Methodological Answer : Investigate pathways like the oxidative pentose degradation in archaea (e.g., Haloarcula spp.) using knockout mutants and transcriptional analysis. Purify candidate enzymes (e.g., L-arabinonate dehydratase, EC 4.2.1.5) and assay activity via spectrophotometric monitoring of cofactor oxidation (e.g., NAD+/NADH). Use phylogenetic analysis to identify enzyme families and confirm substrate promiscuity with kinetic parameters (Km, Vmax) .

Q. How can contradictory data on this compound’s metabolic role in radiation biodosimetry be resolved?

- Methodological Answer : Address discrepancies by standardizing metabolomic workflows. Use orthogonal validation (e.g., MS/MS fragmentation matching) to confirm metabolite identity. Apply multivariate statistics (PCA, PLS-DA) to distinguish dose-dependent trends from noise. Report unresolved ions (e.g., arabinonate in urine) as "unconfirmed" and emphasize the need for isotopic labeling or synthetic standards .

Q. What strategies optimize the detection of this compound in complex microbial metabolomes?

- Methodological Answer : Implement untargeted metabolomics with high-resolution MS (HRMS) and ion mobility separation. Use stable isotope tracing (e.g., ¹³C-labeled substrates) to track metabolic flux. Pair with genome-scale metabolic modeling to predict pathway interactions. Validate findings via gene expression analysis (qRT-PCR) of associated enzymes .

Q. How should researchers design a study to investigate this compound’s interaction with dehydratase enzymes?

- Methodological Answer : Use X-ray crystallography or cryo-EM to resolve enzyme-ligand structures. Perform site-directed mutagenesis on active-site residues (e.g., His/Asp in enolase superfamily enzymes) and assay activity changes. Compare kinetic data (kcat, Ki) with molecular docking simulations to infer binding mechanisms. Include negative controls (e.g., non-substrate analogs) to confirm specificity .

Q. Data Analysis & Reporting Guidelines

Q. How should statistical significance be reported in studies involving this compound’s bioactivity?

- Methodological Answer : Define significance thresholds a priori (e.g., p < 0.05) and adjust for multiple comparisons (e.g., Bonferroni correction). Use non-parametric tests (Mann-Whitney U) for non-normal distributions. Report effect sizes (Cohen’s d) and confidence intervals. Avoid vague terms like "trend toward significance" without statistical backing .

Q. What are best practices for documenting raw data and processed results in this compound research?

- Methodological Answer : Deposit raw spectra/chromatograms in public repositories (e.g., MetaboLights). Summarize processed data in tables with explicit units and error margins (mean ± SD). Use appendices for extensive datasets (e.g., NMR chemical shifts) and reference them in-text. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How can researchers address variability in this compound quantification across laboratories?

- Methodological Answer : Implement inter-laboratory validation using standardized reference materials. Adopt harmonized protocols (e.g., ISO guidelines) for sample preparation and instrument calibration. Report inter-day/intra-day precision and participate in proficiency testing programs. Use consensus values from round-robin studies to calibrate in-house methods .

属性

CAS 编号 |

15909-68-9 |

|---|---|

分子式 |

C6H12O6 |

分子量 |

180.16 g/mol |

IUPAC 名称 |

methyl (2S,3R,4R)-2,3,4,5-tetrahydroxypentanoate |

InChI |

InChI=1S/C6H12O6/c1-12-6(11)5(10)4(9)3(8)2-7/h3-5,7-10H,2H2,1H3/t3-,4-,5+/m1/s1 |

InChI 键 |

JWILWRLEBBNTFH-WDCZJNDASA-N |

SMILES |

COC(=O)C(C(C(CO)O)O)O |

手性 SMILES |

COC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

规范 SMILES |

COC(=O)C(C(C(CO)O)O)O |

Key on ui other cas no. |

23009-76-9 15909-68-9 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。